1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of sulfonyl piperazines. This class has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine ring, which is a common motif in pharmacology, known for its versatility in drug design due to its ability to interact with various biological targets.
The compound is classified under organic compounds and specifically falls within the category of piperazine derivatives. It can be sourced from chemical databases and literature focused on synthetic organic chemistry and medicinal chemistry. Its unique structure, characterized by the presence of a sulfonyl group attached to a piperazine ring, positions it as a candidate for further research in drug development.
The synthesis of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves several steps:
Technical details may include specific solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and temperature control to optimize yields and purity during the synthesis process .
The molecular structure of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be represented as follows:
The structural configuration allows for various conformations that may influence its interaction with biological targets.
1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity towards specific targets.
The mechanism of action for 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is not fully elucidated but likely involves interactions with specific receptors or enzymes within biological systems. It may modulate pathways associated with neurotransmission or exhibit antibacterial properties by inhibiting critical enzymes in bacterial lipid biosynthesis pathways .
Research indicates that similar sulfonyl piperazines can inhibit enzymes like LpxH, which is vital for lipid A biosynthesis in Gram-negative bacteria. This inhibition could lead to decreased bacterial viability and represents a promising avenue for antibiotic development.
1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems to establish its therapeutic potential.
The systematic chemical name 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine follows IUPAC conventions, explicitly defining its core scaffold and substituents. The name specifies:
The molecular formula C₁₈H₂₂N₂O₂S (molecular weight: 330.44 g/mol) reflects its composition of 18 carbon, 22 hydrogen, 2 nitrogen, 2 oxygen, and 1 sulfur atom [1]. Its structure integrates two pharmacophoric domains:
Alternative nomenclature includes:
| Property | Value/Descriptor |
|---|---|
| Systematic Name | 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine |
| Molecular Formula | C₁₈H₂₂N₂O₂S |
| CAS Registry Number | 438229-54-0 |
| SMILES String | CC1=CC(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C |
| Key Pharmacophores | Piperazine, sulfonamide, tetramethylarene, phenyl |
Aryl sulfonylpiperazines emerged in the late 20th century as synthetic intermediates and bioactive scaffolds. Their development accelerated due to:
Key milestones include:
| Decade | Structural Innovations | Therapeutic Applications |
|---|---|---|
| 1990s | Unsubstituted phenylsulfonylpiperazines | Serotonin receptor modulators (e.g., anxiolytics) |
| 2000s | 2,4/2,6-Dimethylphenylsulfonyl derivatives | Antimicrobial screening candidates |
| 2010s | 2,3,5,6-Tetramethylphenylsulfonyl variants | Efflux pump inhibitors, kinase modulators |
| 2020s | Hybrids with bicyclic heterocycles (e.g., [8]) | Multitarget agents for resistant infections |
Multidrug-resistant (MDR) bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA) exhibit resistance via efflux pumps (e.g., RND, MFS families) and enzyme-mediated antibiotic degradation [2] [10]. 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine addresses these mechanisms through:
Resistance Reversal: In Enterobacteriaceae, it inhibits plasmid-encoded β-lactamases when hybridized with azetidinone cores, though standalone activity is weaker than avibactam [10].
Table 3: Comparative Efficacy Against MDR Mechanisms
| Resistance Mechanism | Target Pathogen | Potentiation Fold Change* (vs. Antibiotic Alone) |
|---|---|---|
| RND Efflux (MexAB-OprM) | P. aeruginosa | 8–16× (Tetracycline) |
| MFS Efflux (NorA) | MRSA | 4–8× (Ciprofloxacin) |
| Biofilm Production | A. baumannii | 2–4× (Meropenem) |
| β-Lactamase Expression | K. pneumoniae | 1–2× (Ampicillin; limited activity) |
*Fold reduction in minimum inhibitory concentration (MIC) of antibiotics when combined with 32 µg/mL of the compound.
Sulfonamides represent a privileged scaffold in medicinal chemistry, primarily due to their ability to mimic carboxylate or phosphate groups in enzyme substrates. This compound occupies a niche within two key inhibitor classes:
Kinase and GPCR Applications: Piperazine sulfonamides feature in CDK4/6 inhibitors (e.g., palbociclib) and serotonin receptor modulators (e.g., vortioxetine). The tetramethyl modification enhances hydrophobic pocket binding in these targets [8].
Table 4: Target Enzyme Selectivity Profiles of Sulfonamide Scaffolds
| Sulfonamide Class | Exemplary Targets | This Compound's Selectivity Features |
|---|---|---|
| Classical CA Inhibitors | Human CA-I/II, Bacterial mtCA | Prefers mtCA over human isoforms |
| β-Lactamase Inhibitors | TEM-1, SHV-1, KPC-2 | Weak activity; requires hybridization |
| KEAP1 Binders | Cysteine residues of KEAP1 | Structural similarity; unconfirmed activity |
| Kinase Accessory Domain Binders | CDK4/6, JAK2 allosteric sites | High affinity in analogous piperazines |
Concluding Remarks
1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine exemplifies rational structure-function optimization in medicinal chemistry. Its sterically shielded sulfonamide and dual-pharmacophore architecture position it as a promising scaffold for combating multidrug resistance—particularly through efflux pump disruption—and enzyme modulation. Future research should prioritize hybrid analog synthesis (e.g., β-lactamase inhibitor conjugates) and in vivo validation against WHO-critical pathogens.
| Compound Name | Role in Discussion |
|---|---|
| 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | Core subject compound |
| Palbociclib | Comparative kinase inhibitor |
| Vortioxetine | Serotonin receptor agent |
| Meropenem-Vaborbactam | β-Lactam/β-lactamase inhibitor combo |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2